Methyl 6-chloropicolinate
Overview
Description
Methyl 6-chloropicolinate is a chemical compound with the molecular formula C7H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 171.58 .
Synthesis Analysis
Methyl 6-chloropicolinate can be synthesized by coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties . Another synthesis method involves the coupling of Methyl 6-chloropyridine-2-carboxylate with 2-(trimethylstannyl)pyridine to afford methyl 2,2′-bipyridine-6-carboxylate .Molecular Structure Analysis
The molecular structure of Methyl 6-chloropicolinate consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 171.008713 Da .Physical And Chemical Properties Analysis
Methyl 6-chloropicolinate is a crystal with a melting point of 95°C . It has a molecular weight of 171.58 . The compound is slightly soluble in water .Scientific Research Applications
Synthesis of Bipyridine Derivatives
Methyl 6-chloropicolinate: serves as a precursor in the synthesis of bipyridine derivatives. These derivatives are crucial in the field of coordination chemistry, where they act as ligands for transition metal complexes. Such complexes have applications ranging from catalysis to the development of new materials .
Agricultural Chemistry
In agricultural chemistry, Methyl 6-chloropicolinate is used to synthesize compounds that can function as selective herbicides. These herbicides target specific enzymes in weeds, inhibiting their growth without affecting the crops .
Pharmaceutical Research
This compound is also instrumental in pharmaceutical research. It is involved in the synthesis of various pyridine-based drug candidates that exhibit potential therapeutic effects, such as anti-inflammatory and analgesic properties .
Organic Light-Emitting Diodes (OLEDs)
Methyl 6-chloropicolinate: is used in the development of OLEDs. It is a key component in the synthesis of organic compounds that emit light when an electric current is applied. OLEDs are used in displays for smartphones, TVs, and other devices due to their superior color quality and energy efficiency .
Material Science
In material science, researchers utilize Methyl 6-chloropicolinate to create advanced polymers and plastics. These materials have enhanced properties such as increased thermal stability and improved mechanical strength .
Analytical Chemistry
The compound finds application in analytical chemistry as a standard for calibrating instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures accurate and reliable measurement of chemical substances .
Chemical Education
Methyl 6-chloropicolinate: is used in educational settings to demonstrate various chemical reactions and synthesis techniques to students. It helps in illustrating the practical aspects of organic chemistry and synthesis .
Environmental Science
Lastly, in environmental science, this compound is used in research studying the degradation of pyridine derivatives in the environment. Understanding its breakdown helps in assessing the environmental impact of related chemicals .
Safety and Hazards
Methyl 6-chloropicolinate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
methyl 6-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXBVMXSBEKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287569 | |
Record name | Methyl 6-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloropicolinate | |
CAS RN |
6636-55-1 | |
Record name | Methyl 6-chloropicolinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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